molecular formula C7H12O3 B8766407 Isobutyryl methylacetate

Isobutyryl methylacetate

Cat. No. B8766407
M. Wt: 144.17 g/mol
InChI Key: LJFYRBGCOBFNBW-UHFFFAOYSA-N
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Patent
US07319109B2

Procedure details

A solution of 2,6-dichlorobenzaldehyde oxime (19.8 g, 0.104 mol) in N,N-dimethyl formamide (80 mL) was placed in an ambient temperature water bath and was treated with N-chlorosuccinimide (13.9 g, 0.104 mole). Following dissolution, an exotherm was observed along with a color change to dark yellow. The reaction was stirred an additional hour then the contents were then poured into water (200 mL) and the product extracted with diethyl ether (300 mL). The ethereal layer was washed with water (3×100 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. After filtering, the solvent was removed in vacuo to yield a yellow oil which was used in the next step without further purification. Separately, a solution of methyl isobutyryl acetate (18 g, 0.125 mol) in tetrahydrofuran (25 mL) at 0° C. was treated with a solution of sodium methoxide (250 mL, 0.5 M in methanol). A solution of the above crude 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride in tetrahydrofuran (80 mL) was then added dropwise. After stirring at ambient temperature for 16 h the solvent was removed in vacuo. The residue was triturated with water (250 mL) and the resulting solids filtered and washed with water. Yield=22.7 g. (69%) of methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[CH:4]=[N:5][OH:6].ClN1C(=O)[CH2:16][CH2:15][C:14]1=O.CC[C:22]([O:24][C:25]([CH:27]([CH3:29])C)=[O:26])=O.C[O-].[Na+].ClC1C=CC=C(Cl)C=1C(Cl)=NO>CN(C)C=O.O1CCCC1.O>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]1[C:27]([C:25]([O:24][CH3:22])=[O:26])=[C:29]([CH:15]([CH3:16])[CH3:14])[O:6][N:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
ClC1=C(C=NO)C(=CC=C1)Cl
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
CCC(=O)OC(=O)C(C)C
Name
sodium methoxide
Quantity
250 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(=NO)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in an ambient temperature
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
EXTRACTION
Type
EXTRACTION
Details
the product extracted with diethyl ether (300 mL)
WASH
Type
WASH
Details
The ethereal layer was washed with water (3×100 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification
STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for 16 h the solvent
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water (250 mL)
FILTRATION
Type
FILTRATION
Details
the resulting solids filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1C(=O)OC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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